An In-Depth Technical Guide to Terbinafine-d7 Hydrochloride (CAS 1185240-27-0): Properties, Analysis, and Application as an Internal Standard
An In-Depth Technical Guide to Terbinafine-d7 Hydrochloride (CAS 1185240-27-0): Properties, Analysis, and Application as an Internal Standard
Executive Summary: This technical guide provides a comprehensive overview of Terbinafine-d7 Hydrochloride (CAS 1185240-27-0), the deuterated analog of the antifungal drug Terbinafine. We delve into the core chemical and physical properties of this stable isotope-labeled compound, its parent drug's mechanism of action, and its principal application. The primary focus is on its critical role as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide offers researchers, scientists, and drug development professionals detailed, field-proven protocols and the scientific rationale behind their design, ensuring analytical robustness and data integrity in pharmacokinetic and bioequivalence studies.
Introduction: Terbinafine and the Imperative of Isotopic Labeling
Terbinafine: A Targeted Mechanism of Action
Terbinafine is a synthetic allylamine antifungal agent widely used to treat dermatophyte infections of the skin and nails.[1][2] Its efficacy stems from a highly specific and potent inhibition of the enzyme squalene epoxidase.[3][4][5] This enzyme is a critical checkpoint in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[5]
Terbinafine's inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The blockade halts the production of ergosterol, compromising the structural integrity of the fungal cell membrane.[3][4]
-
Squalene Accumulation: The upstream substrate, squalene, accumulates to toxic intracellular levels, further disrupting membrane function and contributing to cell death.[3][5]
Crucially, Terbinafine exhibits high selectivity for the fungal enzyme; it is significantly less potent against mammalian squalene epoxidase, which minimizes its impact on cholesterol biosynthesis in humans.[3][4]
The Rationale for Deuterium Labeling: The Gold Standard Internal Standard
In quantitative analysis, particularly in complex biological matrices like blood plasma, variability during sample preparation and analysis is inevitable. An internal standard (IS) is added to every sample, calibrator, and quality control sample at a known concentration to correct for this variability.
An ideal IS should be chemically and physically almost identical to the analyte but distinguishable by the detector. This is where stable isotope-labeled (SIL) compounds, such as Terbinafine-d7 Hydrochloride, excel.[6]
Why Terbinafine-d7 is a superior IS:
-
Co-elution: It has nearly identical chromatographic retention time and extraction recovery to the unlabeled Terbinafine, as its polarity and chemical structure are effectively the same.
-
Identical Ionization: It experiences the same ionization efficiency in the mass spectrometer's source, correcting for matrix effects.
-
Mass Distinction: It is easily distinguished by its mass-to-charge ratio (m/z), which is 7 Daltons higher than the parent compound due to the seven deuterium atoms on the naphthalene ring.[7][8] This mass shift prevents any cross-interference.
Using a SIL-IS is the most robust method to ensure accuracy and precision in bioanalytical LC-MS/MS assays, making it a requirement for regulatory submissions.[9]
Core Chemical and Physical Properties
Terbinafine-d7 Hydrochloride is a white to off-white solid.[10] Its core properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride | [11][12] |
| CAS Number | 1185240-27-0 | [11][12][13] |
| Molecular Formula | C₂₁H₁₈D₇N·HCl | [12][13] |
| Molecular Weight | 334.93 g/mol | [11][12][13] |
| Appearance | White to Off-White Solid | |
| Purity | Typically >95% (by HPLC) | [12] |
| Storage | Refrigerator (2-8°C) or Frozen (-20°C) for long-term storage | [10][12][14] |
| Solubility (Parent) | Freely soluble in methanol and methylene chloride; soluble in ethanol; slightly soluble in water. | [15] |
| Primary Application | Internal standard for quantification of Terbinafine by GC- or LC-mass spectrometry. | [6][7][14] |
Application in Quantitative Bioanalysis
The premier application of Terbinafine-d7 HCl is in bioequivalence and pharmacokinetic studies, where it enables the precise quantification of Terbinafine in biological samples.[7]
Principle of LC-MS/MS Quantification with a SIL-IS
The technique relies on liquid chromatography to separate Terbinafine from other matrix components, followed by tandem mass spectrometry for detection. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process is highly selective and sensitive.
-
For Terbinafine: The protonated molecule [M+H]⁺ at m/z 292.2 is selected and fragmented. The resulting product ion at m/z 141.1 is monitored.[7][8]
-
For Terbinafine-d7: The protonated molecule [M+D]⁺ at m/z 299.1 is selected, and its corresponding product ion at m/z 148.2 is monitored.[7][8]
Quantification is not based on the absolute signal of the analyte but on the ratio of the peak area of the analyte to the peak area of the internal standard . This ratio is plotted against known concentrations to create a calibration curve, which is then used to determine the concentration in unknown samples. This ratiometric approach corrects for any sample loss during preparation or fluctuations in instrument response.
Validated Protocol: Quantification of Terbinafine in Human Plasma
The following is a robust, step-by-step methodology adapted from validated methods for the determination of Terbinafine in human plasma.[7]
Rationale: The goal is to efficiently extract the lipophilic Terbinafine from a complex protein-rich matrix (plasma) and analyze it with high sensitivity and specificity.
1. Materials and Reagents:
-
Terbinafine Hydrochloride (Reference Standard)
-
Terbinafine-d7 Hydrochloride (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
HPLC-grade Acetonitrile, Methanol
-
Ammonium Formate
-
Formic Acid
-
Ethyl Acetate, n-Hexane (for LLE)
-
Reagent-grade Water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Terbinafine and Terbinafine-d7 HCl in methanol.
-
Working Solutions: Serially dilute the stock solutions in a methanol/water (50:50, v/v) mixture to create calibration standards and a working solution for the IS.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Spike with 10 µL of the Terbinafine-d7 IS working solution.
-
Step 3: Add 500 µL of extraction solvent (e.g., ethyl acetate-n-hexane, 80:20, v/v).
-
Causality: This organic solvent mixture is effective at extracting the lipophilic Terbinafine while precipitating proteins. The hexane modulates the polarity to minimize extraction of highly polar interferences.
-
-
Step 4: Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Step 5: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
-
Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and good peak shape.
-
4. UPLC-MS/MS Conditions:
-
Chromatographic System: UPLC system with a reversed-phase C18 column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Causality: A C18 column provides the necessary hydrophobic interaction to retain Terbinafine and separate it from endogenous plasma components.[7] The sub-2 µm particle size allows for high resolution and fast analysis times.
-
-
Mobile Phase:
-
A: 8.0 mM Ammonium Formate, pH 3.5
-
B: Acetonitrile
-
Isocratic Elution: 15% A, 85% B
-
Causality: The acidic pH ensures the tertiary amine of Terbinafine is protonated, which is required for good peak shape and efficient positive-ion ESI. Acetonitrile is a strong organic solvent that elutes the analyte in a sharp band.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions:
-
Terbinafine: 292.2 → 141.1
-
Terbinafine-d7: 299.1 → 148.2
-
Handling, Storage, and Safety
As a high-purity reference standard, Terbinafine-d7 Hydrochloride requires careful handling to maintain its integrity.
-
Storage: The compound should be stored in a well-sealed container, protected from light. For long-term stability, storage at -20°C is recommended.[12] For short-term use, 2-8°C is acceptable.[10][14]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area. Avoid inhalation of dust and direct contact with skin.[9] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[9]
Conclusion
Terbinafine-d7 Hydrochloride is not merely a deuterated version of an antifungal drug; it is an essential analytical tool that underpins the accurate and reliable clinical development and assessment of Terbinafine. Its properties as a stable isotope-labeled internal standard are ideal, providing the gold standard for correcting analytical variability in demanding LC-MS/MS bioassays. For researchers in pharmacology, drug metabolism, and clinical diagnostics, a thorough understanding of its properties and application is fundamental to generating high-quality, defensible data for pharmacokinetic, toxicokinetic, and bioequivalence studies.
References
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Ryder, N.S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl 39), 2-7. [3][4]
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National Center for Biotechnology Information. (n.d.). Terbinafine. StatPearls. [17]
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Wikipedia. (n.d.). Terbinafine. [1]
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Patsnap. (2024). What is the mechanism of Terbinafine? Synapse. [5]
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Basavaiah, K., & Rajendraprasad, N. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137-149. [15][18]
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National Center for Biotechnology Information. (n.d.). Terbinafine-d7 Hydrochloride. PubChem. [11]
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Gund, A. C., Datar, P. A., & Kunjir, V. V. (2021). Validated spectrophotometric method for the estimation of terbinafine hydrochloride in bulk and in tablet dosage form using inorganic solvents. GSC Biological and Pharmaceutical Sciences, 14(3), 205-212. [19]
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Shah, P. A., et al. (2016). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 125, 336-342. [7]
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Santa Cruz Biotechnology, Inc. (n.d.). Terbinafine-d7 Hydrochloride. [13]
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Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). [20]
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D'Avanzo, N., et al. (2019). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI. Analytical and Bioanalytical Chemistry, 411(23), 6089-6098. [8]
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Pharmaffiliates. (n.d.). Terbinafine-d7 Hydrochloride. [10]
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Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [2]
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